Product packaging for Heptyl nonanoate(Cat. No.:CAS No. 71605-85-1)

Heptyl nonanoate

Cat. No.: B1605957
CAS No.: 71605-85-1
M. Wt: 256.42 g/mol
InChI Key: ARSLOAKOWGOSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Heptyl nonanoate (CAS 71605-85-1) is a high-purity ester compound supplied for research and development purposes. This compound is primarily of interest in the study of flavors and fragrances, characterized by a complex odor profile described as winey, sweet, oily, floral, with nuances of orange flower and rose . With a molecular formula of C16H32O2 and a molecular weight of 256.42 g/mol, it is a clear, colorless liquid . Its physical properties, including a high boiling point (300-303 °C) and low solubility in water, make it a subject of investigation in formulation science . Researchers utilize this compound as a reference standard or building block in analytical chemistry and synthetic organic chemistry applications. It can be analyzed using reverse-phase (RP) HPLC methods, facilitating purity assessment and pharmacokinetic studies . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. This compound is synthetic and is not known to occur in nature .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B1605957 Heptyl nonanoate CAS No. 71605-85-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptyl nonanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-16(17)18-15-13-11-8-6-4-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSLOAKOWGOSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90221848
Record name Heptyl nonan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71605-85-1
Record name Heptyl nonanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71605-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptyl nonan-1-oate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071605851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptyl nonan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptyl nonan-1-oate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.765
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Heptyl Nonanoate and Analogous Esters

Conventional Chemical Synthesis Approaches

Conventional synthesis of heptyl nonanoate (B1231133) primarily involves the direct reaction of a carboxylic acid with an alcohol or the use of more reactive carboxylic acid derivatives.

Esterification Reactions: General Mechanisms and Catalysis

Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. This process is typically reversible and requires a catalyst to achieve reasonable reaction rates and yields. tsfx.edu.auorganic-chemistry.org The general mechanism involves the activation of the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com

The most common method for preparing esters like heptyl nonanoate is the Fischer-Speier esterification, first described in 1895. wikipedia.org This reaction involves heating a mixture of nonanoic acid and heptanol (B41253) in the presence of a strong acid catalyst. wikipedia.orgchemguide.co.uk

General Mechanism: The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution. mdpi.comwikipedia.org The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of nonanoic acid, which significantly increases the electrophilicity of the carbonyl carbon. wikipedia.org

Nucleophilic Attack: The nucleophilic oxygen atom of heptanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion). wikipedia.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). wikipedia.org

Elimination of Water: The intermediate loses a molecule of water, and subsequent deprotonation of the remaining carbonyl group by a base (like water or another alcohol molecule) regenerates the acid catalyst and yields the final ester, this compound. wikipedia.org

Catalysts and Conditions: Commonly used catalysts include strong Brønsted acids such as concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.orgscirp.org Lewis acids can also be employed. organic-chemistry.orgwikipedia.org The reaction is an equilibrium process. To drive the reaction toward the product side and achieve high yields, it is common to use an excess of one of the reactants (usually the less expensive one) or to remove the water byproduct as it forms, often through azeotropic distillation using a Dean-Stark apparatus. tsfx.edu.auorganic-chemistry.orgwikipedia.org For example, the synthesis of hexyl nonanoate, an analogue, was achieved by refluxing nonanoic acid and hexanol with a few drops of concentrated H₂SO₄ in toluene (B28343), yielding 73% of the product after purification. ajol.info

Table 1: Examples of Acid-Catalyzed Esterification

Ester ProductReactantsCatalystKey ConditionsYieldReference
Hexyl nonanoateNonanoic acid, 1-HexanolH₂SO₄Reflux in toluene overnight73% ajol.info
Ethyl adipateAdipic acid, EthanolH₂SO₄Heating and distillationNot specified
Methyl benzoateBenzoic acid, Methanol (B129727)Acid catalystRefluxGood to quantitative wikipedia.org

An alternative to homogeneous acid catalysts like H₂SO₄ are solid, heterogeneous catalysts, particularly acidic ion-exchange resins. scirp.orgripublication.com These catalysts offer significant advantages, including easier separation from the reaction mixture, reduced corrosion problems, and the potential for catalyst recycling and reuse, which aligns with green chemistry principles. scirp.orgripublication.com

Mechanism and Catalysts: Ion-exchange resins, such as those with sulfonic acid (-SO₃H) groups (e.g., Amberlyst-15, Dowex 50WX8), function similarly to sulfuric acid. scirp.orgntnu.no They provide acidic sites on a solid polymer support (typically a styrene-divinylbenzene copolymer) that catalyze the esterification reaction. scirp.orgntnu.no The reaction mechanism is believed to follow the Eley-Rideal model, where one reactant (the carboxylic acid) adsorbs onto the resin surface and is protonated, after which it reacts with the alcohol from the bulk liquid phase. ntnu.no

Research Findings: Studies have demonstrated the effectiveness of these resins in synthesizing various esters.

Amberlyst-15 has been successfully used as a catalyst for the esterification of propionic acid with isobutanol and butyric acid with ethanol. ripublication.comntnu.no Research on the synthesis of methyl nonanoate from nonanoic acid and methanol showed that conversion increases with higher temperatures (in the range of 303.15–333.15 K) and an excess of methanol. researchgate.net

In a study comparing several resins for the synthesis of ethyl and butyl acetates, Dowex 50WX8 was identified as the best-performing catalyst, which could be reused for at least four cycles without regeneration. scirp.org

The esterification of fatty acids like palmitic and oleic acid with various alcohols (methanol, ethanol, butanol) using Amberlyst resins has achieved conversions over 90%. researchgate.net

Table 2: Performance of Resin-Based Catalysts in Esterification

CatalystReactionKey FindingsReference
Amberlyst-15Propionic acid + IsobutanolReaction follows Eley-Rideal mechanism. Activation energy was 42.5 kJ/mol. ntnu.no
Dowex 50WX8Acetic acid + n-ButanolIdentified as the best-performing resin; reusable for at least four cycles. scirp.org
Amberlyst 15, 35, 36Palmitic/Oleic acid + MethanolAchieved over 90% conversion to methyl esters. researchgate.net
Amberlyst-15Nonanoic acid + MethanolConversion increases with temperature and excess methanol. researchgate.net
Acid-Catalyzed Esterification Protocols

Precursor-Based Synthesis Pathways

To overcome the equilibrium limitations of Fischer esterification, more reactive derivatives of the carboxylic acid can be used. These reactions are often faster and proceed to completion, making them irreversible. libretexts.org

A primary route involves converting nonanoic acid into a more reactive acyl halide, typically nonanoyl chloride. libretexts.org This is usually done by treating nonanoic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgcsic.es The resulting nonanoyl chloride is highly reactive. savemyexams.com

The nonanoyl chloride is then reacted with heptanol. libretexts.org This reaction is a vigorous, exothermic nucleophilic addition-elimination reaction that occurs readily at room temperature. chemguide.co.uksavemyexams.com The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This is followed by the elimination of a chloride ion, which then abstracts a proton from the intermediate, forming the ester and hydrogen chloride (HCl) gas as a byproduct. savemyexams.com To neutralize the HCl produced, a weak base like pyridine (B92270) is often added. libretexts.org

Another reactive derivative is a carboxylic acid anhydride (B1165640). Nonanoic anhydride can react with heptanol, typically with gentle warming, to produce this compound and nonanoic acid as a byproduct. chemguide.co.ukchemistrysteps.com

An alternative to using the alcohol as the nucleophile is to use the carboxylate as the nucleophile in an alkylation reaction. organic-chemistry.orgyoutube.com This method involves a two-step process:

Formation of the Carboxylate Salt: Nonanoic acid is first deprotonated with a base, such as sodium hydroxide (B78521) (NaOH), to form sodium nonanoate. youtube.com

Nucleophilic Substitution: The resulting sodium nonanoate, a good nucleophile, is then reacted with an alkylating agent like heptyl bromide or heptyl iodide. youtube.comacs.org The nonanoate ion displaces the halide ion in an Sₙ2 reaction, forming the ester this compound. youtube.com

This method is particularly useful for preparing hindered esters. acs.org While effective, the success of the Sₙ2 reaction depends on the structure of the alkyl halide, with primary halides being the most effective. youtube.com Another specialized alkylation method involves the reaction of carboxylic acids with diazomethane (B1218177) to form methyl esters, though this reagent is highly toxic and explosive. jove.com A synthetic scheme for producing labeled ethyl [9-¹⁴C]nonanoate utilized the displacement of an alkyl iodide by a cuprate (B13416276) intermediate, demonstrating a more complex alkylation strategy. nih.gov

Routes from Nonanoic Acid Derivatives

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be systematically improved by applying the core principles of green chemistry. These principles provide a framework for designing chemical processes that are safer, more efficient, and have a reduced environmental footprint. nih.govacs.org

A fundamental principle of green chemistry is the use of renewable rather than depleting feedstocks. acs.org this compound is synthesized from heptanol and nonanoic acid. Traditionally, these precursors might be derived from petrochemical sources. However, significant progress has been made in sourcing them from renewable biomass.

Nonanoic Acid (Pelargonic Acid): This C9 fatty acid can be produced commercially through the ozonolysis of oleic acid, a monounsaturated omega-9 fatty acid that is abundant in various vegetable oils, including olive oil, canola oil, and sunflower oil. usda.govnih.govatamanchemicals.com The process cleaves the double bond in oleic acid to yield both nonanoic acid and azelaic acid, another valuable chemical. usda.gov This positions agricultural oils as a direct, renewable feedstock for one of the key components of this compound. csic.es

Heptanol: This seven-carbon alcohol can also be derived from renewable sources. For example, ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil, can be cleaved to produce n-heptanoic acid, which can then be reduced to form heptanol. sci-hub.se

Furthermore, the broader field of oleochemistry focuses on converting fats and oils from plant and animal sources into valuable chemicals, providing a rich platform for developing sustainable pathways to the building blocks of esters like this compound. csic.es The use of waste streams, such as residual oils from algae processing after high-value fatty acids have been extracted, is also a promising frontier for producing precursors like heptanoic acid. researchgate.net

Traditional esterification methods, such as Fischer esterification, often rely on strong, corrosive acid catalysts like sulfuric acid (H₂SO₄) and may be conducted in hazardous organic solvents. researchgate.netjove.com These methods can lead to the formation of unwanted side products, complicating purification and generating chemical waste. chemistryforsustainability.org

Green chemistry seeks to replace these hazardous materials with safer alternatives. nih.gov Biocatalytic synthesis using enzymes like lipases is a prime example of this principle in action. chemistryforsustainability.orgportlandpress.com

Elimination of Harsh Catalysts: Enzymes operate under mild pH and temperature conditions, eliminating the need for strong acids. They are non-toxic, biodegradable, and can often be recycled and reused, particularly when immobilized on a solid support. researchgate.net

High Selectivity: Enzymes exhibit high chemo-, regio-, and enantio-selectivity. frontiersin.org This specificity means they target only the desired functional groups, significantly reducing the formation of by-products and leading to a purer product with higher yields. chemistryforsustainability.orgresearchgate.net This simplifies downstream processing and purification, further reducing waste.

By-product Management: The primary by-product in the esterification of a carboxylic acid and an alcohol is water. jove.com While water is non-hazardous, its presence can shift the reaction equilibrium, limiting ester formation. researchgate.net In traditional synthesis, water is often removed physically using a Dean-Stark apparatus. csic.es In biocatalytic systems, controlling water activity is crucial, and solvent-free systems or the use of hydrophobic solvents can help manage the water concentration to favor synthesis over hydrolysis (the reverse reaction). frontiersin.org

By employing biocatalysis, the synthesis of this compound can avoid the use of hazardous substances, reduce waste, and yield a cleaner product. chemistryforsustainability.org

Designing for energy efficiency is a critical, though sometimes overlooked, principle of green chemistry that has significant environmental and economic impacts. acs.org The goal is to minimize the energy required for a chemical process by conducting reactions at ambient temperature and pressure whenever possible.

Conventional chemical synthesis of esters can be energy-intensive, often requiring high temperatures (up to 220–250 °C) for extended periods to achieve a reasonable reaction rate. nih.gov Green synthetic pathways offer several avenues for improving energy efficiency:

Biocatalysis at Mild Temperatures: As noted, enzymatic reactions are typically conducted at much lower temperatures (e.g., 45 °C for pentyl nonanoate synthesis) compared to traditional catalysis. scielo.brrsc.org Operating at or near ambient temperature drastically reduces the energy input needed for heating. frontiersin.org

Process Intensification: Technologies like microwave-assisted synthesis or the use of bubble column reactors can significantly reduce reaction times and energy consumption compared to classical batch reactors. nih.gov For example, one study on esterification found that a microwave reactor consumed approximately 8,700 kJ, whereas a classical reactor required 144,000 kJ to produce the same amount of bioester. nih.gov

By adopting these strategies, the synthesis of this compound can be made more sustainable and economically competitive through significant reductions in energy use. mdpi.com

Advanced Analytical Techniques for Heptyl Nonanoate Characterization and Detection

Chromatographic Separation Methods

Chromatography is the cornerstone for the analysis of volatile and semi-volatile compounds like heptyl nonanoate (B1231133). The choice between gas and liquid chromatography is primarily dictated by the analyte's physicochemical properties, such as volatility and polarity.

Due to its volatility and thermal stability, heptyl nonanoate is ideally suited for analysis by gas chromatography (GC). nist.govnist.gov This technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Gas chromatography coupled with mass spectrometry (GC-MS) is the most powerful and widely used method for the definitive identification and quantification of this compound. nist.gov In this setup, the GC column separates the individual compounds from the sample, and the mass spectrometer serves as a highly specific detector.

For qualitative analysis, the mass spectrometer fragments the this compound molecules as they elute from the column, producing a unique mass spectrum that acts as a chemical fingerprint. This experimental spectrum is then compared against established spectral libraries, such as the NIST Standard Reference Database, for positive identification. nist.govnist.gov The compound's retention time, the specific time it takes to travel through the GC column under defined conditions, provides an additional layer of confirmation. nist.gov

Quantitative analysis is achieved by measuring the detector's response to a known amount of the compound. By constructing a calibration curve with pure standards, the concentration of this compound in an unknown sample can be determined with high precision. Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity, which is particularly useful for detecting trace levels of the compound in complex matrices by minimizing background interference.

Table 1: Example of Gas Chromatography (GC) Parameters for this compound Analysis

ParameterConditionReference
Column TypeCapillary nist.gov
Stationary Phase5% Phenyl methyl siloxane nist.gov
Column Length30 m nist.govnih.gov
Column Internal Diameter0.19 - 0.25 mm nist.govnih.gov
Carrier GasHelium nih.gov
Temperature ProgramExample: 20°C to 120°C at 5°C/min, then to 280°C at 10°C/min nist.gov
Ionization Mode (MS)Electron Ionization (EI) at 70 eV nih.gov

For exceptionally complex samples, such as natural flavor and fragrance extracts, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govresearchgate.net This technique employs two columns with different stationary phases (an orthogonal system) connected by a modulator. sigmaaldrich.commdpi.com The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a second, fast separation.

The result is a structured, two-dimensional chromatogram with vastly increased peak capacity, allowing for the separation of compounds that would otherwise co-elute in a single-dimension GC analysis. nih.govresearchgate.net When coupled with a time-of-flight mass spectrometer (TOFMS), which provides the high-speed data acquisition necessary to capture the very narrow peaks produced by the second dimension, GC×GC-TOFMS becomes an unparalleled tool for the in-depth profiling of complex volatile and semi-volatile mixtures. mdpi.com This approach is highly effective for characterizing the complete chemical profile of samples where esters like this compound are part of a multifaceted aroma composition. sigmaaldrich.commdpi.com

Table 2: Comparison of GC-MS and GC×GC-TOFMS for this compound Analysis

FeatureGC-MSGC×GC-TOFMS
PrincipleSingle column separation followed by mass detection.Two orthogonal columns with a modulator for enhanced separation. sigmaaldrich.commdpi.com
Peak CapacityStandard. Suitable for moderately complex samples.Significantly higher, resolving hundreds to thousands of compounds. nih.govresearchgate.net
SensitivityGood.Enhanced due to peak focusing by the modulator. researchgate.net
ApplicationRoutine qualitative and quantitative analysis.In-depth profiling of highly complex mixtures (e.g., metabolomics, foodomics). mdpi.comnih.gov

Liquid chromatography separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase. biotecha.lt It is typically the method of choice for non-volatile or thermally labile compounds.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool, but its application for a non-polar, volatile compound like this compound is limited and not commonly reported in scientific literature. torontech.com The primary challenges for analyzing this compound via HPLC include:

Detection: this compound lacks a chromophore, a part of the molecule that absorbs ultraviolet (UV) or visible light. This makes it effectively invisible to the most common HPLC detectors, such as UV-Vis and Photodiode Array (PDA) detectors. longdom.org

Suitability for GC: The compound's inherent volatility and thermal stability make it an ideal candidate for GC analysis, which is typically simpler, faster, and more sensitive for such analytes. nist.govnist.gov

While specialized HPLC detectors like Evaporative Light Scattering Detectors (ELSD) or mass spectrometers could theoretically detect this compound, GC-MS remains the overwhelmingly preferred and more practical method for its characterization.

GC-Mass Spectrometry (GC-MS/MS) for Qualitative and Quantitative Analysis

Liquid Chromatography (LC) Techniques

Derivatization Strategies for Enhanced Analytical Resolution

Chemical derivatization is a sample preparation technique where an analyte is chemically modified to produce a new compound with properties that are more suitable for a specific analytical method. e-jcs.org This is often done to increase a compound's volatility or thermal stability for GC analysis or to attach a UV-absorbing tag for HPLC analysis. mdpi.com

For this compound, derivatization is generally not necessary. As an ester, it is already sufficiently volatile and stable for direct analysis by gas chromatography. nist.govnist.gov Derivatization is more relevant for the chemical precursors of this compound, namely heptanol (B41253) and nonanoic acid. These polar compounds can be challenging to analyze directly by GC due to poor peak shape and potential column adsorption. To overcome this, they are often converted into more volatile, non-polar derivatives—such as trimethylsilyl (B98337) (TMS) ethers or methyl esters, respectively—prior to GC injection, a process that significantly improves their chromatographic behavior and analytical resolution. e-jcs.orgmdpi.comresearchgate.net

Methylation Procedures for Fatty Acid Esters

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental for elucidating the structural features of chemical compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. numberanalytics.com It is based on the magnetic properties of atomic nuclei. numberanalytics.com For organic compounds, ¹H and ¹³C NMR are the most important techniques. numberanalytics.comipb.pt

¹H NMR Spectroscopy : This technique provides information about the number and types of hydrogen atoms in a molecule. In an ester like this compound, the protons on the carbon adjacent to the carbonyl group are typically shifted downfield to the 2.0-2.2 ppm range. orgchemboulder.com The protons on the carbon adjacent to the ester oxygen appear at approximately 3.7-4.1 ppm. orgchemboulder.com

¹³C NMR Spectroscopy : This provides information about the carbon skeleton of a molecule. pitt.edu The carbonyl carbon of an ester typically appears in the range of 170-180 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to determine the connectivity between different atoms in the molecule, further aiding in complete structural elucidation. numberanalytics.com

Table 1: Predicted NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl Carbon-~174
α-CH₂ (from nonanoate)~2.2~34
O-CH₂ (from heptyl)~4.0~64
Other CH₂ groups~1.2-1.6~22-32
Terminal CH₃ groups~0.9~14

Note: These are approximate values and can vary based on the solvent and instrument used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and reliable method for identifying functional groups within a molecule. studymind.co.ukwebassign.net It works by measuring the absorption of infrared radiation by the molecule, which causes molecular vibrations. mvpsvktcollege.ac.in

For an ester like this compound, the most characteristic absorption bands are:

C=O Stretch : A strong, sharp peak typically appears in the range of 1750-1735 cm⁻¹ for saturated aliphatic esters. orgchemboulder.comlibretexts.orgrockymountainlabs.com

C-O Stretch : Two strong absorptions are usually observed in the 1300-1000 cm⁻¹ region, corresponding to the C-O single bond stretches. orgchemboulder.comlibretexts.org

The presence of these characteristic peaks in an IR spectrum is a strong indicator of an ester functional group. spectroscopyonline.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to each compound. mvpsvktcollege.ac.in

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationCharacteristic Absorption (cm⁻¹)Intensity
EsterC=O Stretch1750-1730Strong
EsterC-O Stretch1300-1000Strong
AlkaneC-H Stretch3000-2850Strong
AlkaneC-H Bend1465 (-CH₂-), 1375 (-CH₃)Medium

Source: libretexts.orguc.eduorgchemboulder.com

Integrated Analytical Workflows in Chemical Research

Modern chemical research relies on the integration of multiple analytical techniques into a cohesive workflow to improve efficiency and data quality. sapiosciences.comlabmanager.com The traditional approach, where chemists and analytical scientists work in separate systems, can lead to fragmented workflows and delays. sapiosciences.com

An integrated analytical workflow connects various stages of the research process, from sample submission and analysis to data interpretation and reporting. integratedlabsolutions.comelixirsoftware.co.uk This is often facilitated by digital platforms like Laboratory Information Management Systems (LIMS) and Electronic Lab Notebooks (ELNs). sapiosciences.com These systems can automate data transfer, standardize procedures, and provide a centralized location for all experimental data. sapiosciences.comlabmanager.com

For the analysis of a compound like this compound, an integrated workflow might involve:

A chemist synthesizes or isolates the compound and registers it in a central system.

Analytical requests (e.g., GC-MS, NMR, IR) are submitted electronically.

Instruments, potentially with automated sample handling, perform the analyses. integratedlabsolutions.com

The raw data is automatically captured and processed. integratedlabsolutions.com

Results from different techniques are aggregated and linked to the initial sample, providing a comprehensive characterization profile. labmanager.com

This streamlined approach accelerates research cycles, enhances data integrity, and improves collaboration among scientists. sapiosciences.comkanboapp.com By automating routine tasks, researchers can focus more on data analysis and scientific discovery. sapiosciences.comintegratedlabsolutions.com

Multi-Omic Approaches in Metabolic Fingerprinting

In the context of food science, metabolic fingerprinting is instrumental in understanding the complex biochemical changes that occur during processes like fermentation. nih.gov During the alcoholic fermentation of beverages like wine, yeast produces a wide array of volatile esters, which are key contributors to the final aroma profile. nih.gov These esters, including compounds structurally related to this compound, are secondary metabolites whose concentrations can shift dramatically throughout the fermentation process. fmach.it

A study on the metabolic fingerprinting of Muscat of Alexandria grape musts during industrial alcoholic fermentation revealed significant changes in the concentration of various ethyl esters. fmach.it Using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), researchers tracked the evolution of these compounds. The findings indicated that ethyl esters, such as ethyl nonanoate, increased sharply from the first to the fifth day of fermentation. fmach.it This research exemplifies how metabolic fingerprinting can be applied to characterize the formation of esters like this compound in complex biological processes. While the study focused on ethyl esters, the methodology is directly applicable to the analysis of other fatty acid esters, including this compound.

Table 1: Research Findings on Ester Profiling during Fermentation fmach.it

This table is based on research on ethyl esters, the findings of which are applicable to understanding the metabolic behavior of similar esters like this compound.

Compound GroupAnalytical TechniqueKey ObservationSignificance
Ethyl Esters (e.g., Ethyl nonanoate)HS-SPME-GC-MSConcentrations sharply increase from day 1 to day 5 of alcoholic fermentation, followed by a milder increase, stabilization, or decrease.Demonstrates the dynamic production of flavor-active esters by yeast metabolism during fermentation.
Fatty AcidsGC-MSPrecursors to ethyl esters, produced by yeasts as intermediates in the biosynthesis of long-chain fatty acids.Shows the availability of precursor molecules necessary for the enzymatic synthesis of esters.
AlcoholsGC-MSShowed a general upward trend during fermentation.Represents the second substrate (along with acyl-CoAs derived from fatty acids) required for ester formation.

Analytical Protocols for Trace Component Identification

This compound often occurs as a trace component in complex mixtures, such as food, beverages, and fragrances. nih.govalwsci.com Its detection and quantification at low concentrations demand highly sensitive and selective analytical protocols. aip.orgchromtech.net.au Gas chromatography (GC) is a cornerstone technique for the analysis of volatile compounds like esters. chromtech.net.au When coupled with a mass spectrometry (MS) detector (GC-MS), it allows for both the separation of individual components from a mixture and their robust identification based on their mass spectra. alwsci.com

To enhance the detection of trace-level analytes, various sample preparation and injection techniques are employed. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used method for extracting and concentrating volatile and semi-volatile compounds from a sample matrix before their introduction into the GC system. mdpi.commdpi.com This technique is particularly valuable for analyzing the aroma compounds in foods and beverages. alwsci.commdpi.com For instance, in the analysis of trace components in Chinese baijiu, an internal standard method was used for quantification following extraction. tandfonline.com This involves adding a known amount of a standard compound (like 4-octanol) to the sample to ensure accurate measurement. tandfonline.com

The specific parameters of the analytical method are optimized to achieve the best separation and sensitivity for the target compounds. This includes the choice of GC column, the temperature program of the oven, and the MS settings. tandfonline.comrsc.org For example, a DB-FFAP column, which is a polar column, is often used for separating fatty acid esters. tandfonline.com The oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and chemical properties. tandfonline.comrsc.org

Another powerful technique, particularly for extremely complex samples, is comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOFMS). researchgate.netnih.gov GC×GC provides significantly enhanced resolving power compared to conventional one-dimensional GC, allowing for the separation of co-eluting compounds. researchgate.net This is crucial for creating detailed profiles of volatile components in products like alcoholic beverages. nih.gov

Table 2: Example Analytical Protocols for Trace Volatile Ester Identification

These protocols are examples of methods used for trace volatile analysis and are applicable for the detection of this compound.

TechniqueSample PreparationGC Column ExampleOven Program ExampleDetectorApplication Reference
GC-MSDirect Injection with Internal Standard (e.g., 4-octanol)DB-FFAP (60 m × 0.25 mm, 0.25 µm)40°C, ramp 10°C/min to 50°C (10 min hold), ramp 3°C/min to 80°C (10 min hold), ramp 5°C/min to 230°C (10 min hold)Mass Spectrometer (MS)Trace component analysis in baijiu. tandfonline.com
GC-O/MSLiquid-liquid extraction or SPMEDB-WAX (60 m × 0.25 mm, 0.25 µm)40°C, ramp 10°C/min to 50°C (20 min hold), ramp 1°C/min to 70°C (10 min hold), ramp 3°C/min to 250°C (15 min hold)MS and Olfactory Port (O)Aroma compound identification in alcoholic beverages. rsc.org
HS-SPME-GC-MSHS-SPME with internal standard (e.g., 2-octanol)Not specified, typically a wax or '5' type column40°C (2 min hold), ramp 5°C/min to 180°C, ramp 10°C/min to 260°C (8 min hold)Mass Spectrometer (MS)Volatile profiling of tea. mdpi.com
GC×GC-TOFMSHS-SPME, SPE, or SBSEPolar × Medium-polar column set (e.g., DB-WAX × Rxi-17Sil MS)Varies depending on column set and applicationTime-of-Flight MS (TOFMS)Detailed investigation of volatiles in baijiu. nih.gov

Research Applications and Industrial Relevance of Heptyl Nonanoate Derivatives

Utilization in Polymer Science and Plasticizer Research

The modification of polymers to enhance their physical properties is a cornerstone of materials science. Esters, particularly those derived from fatty acids like nonanoic acid, are investigated for their ability to act as plasticizers, which are additives that increase the flexibility and durability of polymers.

Dynamic Mechanical Analysis (DMA) of such blends shows a decrease in the glass transition temperature (Tg) with an increasing amount of the nonanoate (B1231133) ester, confirming its efficient plasticizing action. This ability to be inserted into and evenly dispersed within a polymer matrix suggests that nonanoate esters like heptyl nonanoate could serve as effective replacements for traditional phthalate-based plasticizers in various applications. Nonanoic acid itself is a known precursor in the preparation of plasticizers. srce.hr

Table 1: Effect of Isosorbide Dinonanoate on Polypropylene (PP) Properties

Property Pure PP PP with 15 phr Isosorbide Dinonanoate Percentage Increase
Impact Strength ~25 J/m 121 J/m 384%

The efficacy of an ester as a plasticizer is heavily dependent on its molecular structure. Key factors include the length of the alkyl chain and the polarity of the ester group. Research indicates that ester bonds with higher polarity can more readily integrate into polar polymer chains like those of polyvinyl chloride (PVC).

The alkyl chain length significantly influences the final properties of the plasticized material. Generally, longer alkyl chains on the ester can lead to greater resistance to migration out of the polymer and improved thermal stability. Conversely, shorter alkyl chains may offer better plasticizing effects in some contexts. In the case of this compound, the C7 alcohol (heptyl) and C9 acid (nonanoate) components create a long-chain structure that suggests potential for good thermal stability and permanence within a polymer blend. The specific balance between the alcohol and acid chain lengths in esters is a critical area of investigation for tailoring plasticizer performance to specific polymer types and applications. srce.hr

Role of Nonanoate Esters in Polymer Modification and Performance

Development of Bio-based Solvents and Lubricants

With a growing emphasis on green chemistry, there is increasing demand for solvents and lubricants derived from renewable resources. Fatty acid esters are prime candidates due to their favorable environmental profiles and versatile chemical properties.

Fatty acid esters are being explored as environmentally sustainable alternatives to conventional solvents. mdpi.comnih.gov Fatty Acid Methyl Esters (FAME) and Fatty Acid Ethyl Esters (FAEE) are noted for their biodegradability, low emission of volatile organic compounds (VOCs), and non-toxic nature. mdpi.com These properties make them promising candidates for replacing low-polarity solvents in various applications, including conservation treatments and industrial cleaning. mdpi.comnih.gov

Nonanoate esters, derived from the naturally occurring nonanoic acid, fit within this class of compounds. atamanchemicals.com Research into FAEE as a green solvent for extracting valuable nutraceuticals from food waste has shown it to be significantly more effective than traditional solvents like hexane. nih.gov The synthesis of various nonanoate esters from nonanoic acid and different alcohols is being explored for the creation of biofuels and biochemicals. biofueljournal.com This body of research supports the potential of this compound and other related esters to be used as green solvents in processes where low toxicity and biodegradability are required.

Long-chain esters are well-established as high-performance lubricants and are used in numerous applications, including automotive engine oils, hydraulic fluids, and industrial gear oils. srce.hr Their chemical structure provides several advantages over traditional mineral oil-based lubricants, such as superior lubricity, high viscosity index, low volatility, and significant biodegradability. researchgate.net

The performance characteristics of an ester lubricant are determined by the structure of its acid and alcohol components. srce.hr Esters of long-chain acids and alcohols are noted as excellent lubricants, particularly for low-temperature applications. The presence of branching in the alcohol or acid chain can further improve properties like the pour point, which is critical for cold-weather performance. srce.hrukm.my For example, isononyl isononanoate, a branched-chain ester, is used as a lubricant in industrial and automotive applications due to its high stability and low volatility. atamanchemicals.com Nonanoic acid is explicitly mentioned as a raw material for producing esters used in lubricating oils. atamanchemicals.com this compound, as a straight-chain long-chain ester, would be expected to exhibit good lubricity and a high viscosity index, making it a candidate for formulation as a lubricant base oil or additive.

Assessment of Nonanoate Esters as Green Solvents in Industrial Processes

Research into Specialty Chemicals and Functional Ingredients

Beyond bulk applications, this compound and its derivatives are subjects of research for use in more specialized, high-value products. Its physical and sensory properties make it suitable for industries such as cosmetics and fragrances.

This compound is identified as a flavor and fragrance agent. thegoodscentscompany.com It is described as having a winey, sweet, oily, and floral odor profile. thegoodscentscompany.com Synthetic esters of nonanoic acid, such as methyl nonanoate, are also used as flavorings. mdpi.com The specific sensory characteristics of this compound make it a valuable ingredient for creating complex scents and flavors.

Furthermore, research has pointed to the potential for producing this compound through biotechnological pathways. A patent describes a process for the microbial in-chain hydroxylation of fatty acids to produce lactones, esters, and polymers, explicitly listing this compound as a potential ester product. google.com Such bio-catalytic processes are of growing interest for the sustainable production of specialty chemicals. scielo.brrsc.org In cosmetics, related esters like heptyl undecylenate function as skin-conditioning agents and emollients, acting as lubricants to reduce skin flaking and improve appearance. acmesynthetic.com This suggests a similar potential role for this compound as a functional ingredient in personal care formulations.

Table 2: Physical and Chemical Properties of this compound

Property Value
Appearance Colorless clear liquid (est.)
Molecular Formula C16H32O2
Specific Gravity 0.86600 @ 15.50 °C
Refractive Index 1.43600 @ 20.00 °C
Melting Point -15.50 °C
Boiling Point 300.00 to 303.00 °C @ 760.00 mm Hg
Flash Point 139.44 °C
Solubility Soluble in alcohol; Insoluble in water

Data sourced from The Good Scents Company. thegoodscentscompany.com

Synthesis and Evaluation of Antimicrobial Agents from Nonanoate Structures

The search for novel antimicrobial agents has led researchers to explore the modification of naturally occurring compounds, such as those found in essential oils, to enhance their biological activity. ufpel.edu.br Nonanoate esters, due to their presence in essential oils with known antimicrobial properties, have become a focal point of such research. ajol.info The synthesis of nonanoate derivatives often involves the reaction of nonanoyl chloride with a corresponding alcohol. scielo.org.za To prevent unwanted side reactions like acid-mediated isomerization of alkenes, which can lead to inseparable product mixtures, the use of a co-solvent like triethylamine (B128534) has been found to be crucial. scielo.org.za

Studies have been conducted to synthesize and evaluate the antimicrobial efficacy of various nonanoate esters. For example, a study on (Z)- and (E)-hex-3-en-1-yl nonanoate, along with their semi-synthetic analogues n-hexanyl nonanoate and (Z)-hex-2-en-1-yl nonanoate, demonstrated significant antimicrobial activity against a panel of microorganisms. ufpel.edu.brresearchgate.net The minimum inhibitory concentration (MIC) values were determined to quantify their effectiveness. ajol.info The results indicated that these nonanoate esters possess broad-spectrum activity. ajol.info For instance, (E)-3-hexenyl nonanoate showed the highest inhibition against Pseudomonas aeruginosa, while a chemically modified analogue was most active against Enterococcus faecalis. ufpel.edu.brajol.info This highlights the potential of using nonanoate structures as a scaffold for developing new antimicrobial agents for applications like food preservation. ufpel.edu.brresearchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of Synthesized Nonanoate Compounds

Compound P. aeruginosa (mg/mL) S. aureus (mg/mL) E. faecalis (mg/mL) C. albicans (mg/mL) Mean MIC (mg/mL)
(E)-3-hexenyl nonanoate 0.45 1.25 1.25 1.25 1.24 ± 0.50
(Z)-3-hexenyl nonanoate 0.94 1.25 1.25 1.25 1.35 ± 0.35
n-hexanyl nonanoate 0.49 1.25 1.25 2.50 1.48 ± 0.70
(Z)-hex-2-en-1-yl nonanoate 1.25 1.25 1.06 1.25 1.32 ± 0.43

Source: Adapted from Chakravorty et al., 2012. ufpel.edu.brajol.infoscielo.org.za

Application in Aroma and Flavor Chemistry Studies

This compound and related esters are significant in the field of aroma and flavor chemistry, particularly in the analysis of fermented foods and beverages. frontiersin.orgnih.gov Metabolic profiling of these products often reveals a complex mixture of volatile compounds that contribute to the final sensory characteristics. frontiersin.org During fermentation processes, microbial activities modify the raw materials, generating a wide array of metabolites, including various esters. nih.gov

Heptyl esters and nonanoate esters are naturally occurring volatile organic compounds (VOCs) in various biological systems, particularly in plants, where they play a crucial role in aroma and defense mechanisms. tandfonline.com The analysis of these volatile fractions provides insight into the chemical composition that defines a plant's characteristic scent and potential bioactive properties. tandfonline.com

A notable example is the Habanero pepper (Capsicum chinense Jacq.), where esters are the predominant class of volatile compounds. tandfonline.com Research using simultaneous distillation-extraction methods coupled with gas chromatography-mass spectrometry (GC-MS) has identified a vast number of volatiles in different Habanero varieties. tandfonline.com Among the most important esters in terms of concentration were compounds like hexyl pentanoate, hexyl 3-methylbutanoate, and heptyl 3-methylbutanoate. tandfonline.com The presence of a heptyl ester as a major component underscores its significance to the pepper's distinct aromatic profile. tandfonline.com In other biological systems, related compounds like ethyl nonanoate have been identified in vegetable soybeans and methyl nonanoate has been found in raspberries, showcasing the widespread occurrence of nonanoate esters in the plant kingdom. mdpi.com

Table 2: Major Volatile Esters Identified in Capsicum chinense Jacq. (Habanero Pepper)

Compound Chemical Class
Hexyl 3-methylbutanoate Ester
(Z)-3-Hexenyl 3-methylbutanoate Ester
Heptyl 3-methylbutanoate Ester
Hexyl pentanoate Ester

Source: Adapted from Luján-Hidalgo et al., 2017. tandfonline.com

Metabolic Profiling of Fermented Products

Pheromone Analogues in Chemical Ecology and Pest Management Research

In the field of chemical ecology, there is growing interest in using semiochemicals—chemicals that carry messages between organisms—for integrated pest management (IPM). eg.net Pheromone analogues, which are structurally similar to natural insect pheromones, are synthesized and studied for their potential to disrupt pest behavior, such as mating. eg.netresearchgate.net Ester compounds, including derivatives of nonanoic acid and heptyl alcohol, have been investigated as potential pheromone mimics or antagonists for certain pest species. researchgate.net

Research has focused on synthesizing and testing ester analogues for carposinid moths, a family that includes significant agricultural pests like the raspberry bud moth (Heterocrossa rubophaga). researchgate.netacs.org Two specific analogues, (Z)-non-2-enyl nonanoate and (Z)-heptyl undec-4-enoate, elicited significant electroantennogram (antennal) responses from these moths. researchgate.netacs.org While these analogues did not attract the moths on their own, field trials revealed a powerful inhibitory effect. researchgate.net When (Z)-heptyl undec-4-enoate was used in combination with the natural pheromone, it reduced the trap catch of male raspberry bud moths by over 95%. researchgate.net This strong antagonistic effect demonstrates the potential of using heptyl ester and nonanoate analogues as tools in mating disruption strategies to control pest populations without relying solely on conventional insecticides. researchgate.netfarmingfuturefood.com

Table 3: Bioactivity of Pheromone Analogues on Carposinid Moths

Analogue Compound Target Species Bioactivity Observed
(Z)-Heptyl undec-4-enoate Heterocrossa rubophaga (Raspberry Bud Moth) Strong inhibitory effect; reduced male moth trap catch by >95%
(Z)-Heptyl undec-4-enoate Coscinoptycha improbana (Guava Moth) Elicited electroantennogram response; no inhibitory effect in field trials
(Z)-Non-2-enyl nonanoate H. rubophaga & C. improbana Elicited significant electroantennogram responses

Source: Adapted from Twidle et al. researchgate.netacs.org

Studies on Surface Activity and Emulsifying Agents

Investigation of Sugar Fatty Acid Esters Derived from Bacterial Sources

Sugar fatty acid esters (SFAEs) are nonionic surfactants valued for their use in the food, cosmetic, and pharmaceutical industries. core.ac.uk These compounds are amphiphilic, possessing both a hydrophilic sugar 'head' and a hydrophobic fatty acid 'tail', which allows them to reduce surface and interfacial tension. core.ac.ukresearchgate.net A promising and sustainable development in this area is the synthesis of SFAEs using components derived from bacterial sources.

Specifically, research has focused on creating novel sugar esters from (R)-3-hydroxylated fatty acids, which are monomers of polyhydroxyalkanoates (PHAs). PHAs are polyesters synthesized by bacteria as a response to environmental stress. By combining these bacterially-derived hydroxy acids with sugars like lactose (B1674315), glucose, and galactose, new SFAEs with potential for industrial application have been created. core.ac.uk Physicochemical studies of these novel esters show that their properties, such as critical aggregation concentration and surface activity, are competitive with commercially available esters. core.ac.uk The properties of these surfactants are highly dependent on the structure of the hydrophobic component, such as the length of the fatty acid chain. nih.govplos.org These bacterially-derived SFAEs have demonstrated moderate abilities to stabilize water-oil emulsions, indicating their potential as effective emulsifying agents for various formulations. core.ac.uk

Structure-Activity Relationships in Surfactant Design

The effectiveness and properties of a surfactant are intrinsically linked to its molecular structure, which is fundamentally composed of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. While this compound itself is an ester and not a conventional surfactant due to the lack of a strongly hydrophilic head group, its core components—the nonanoyl group (a C9 acyl chain) and the heptyl group (a C7 alkyl chain)—are representative of the hydrophobic moieties used in surfactant design. The principles of structure-activity relationships (SAR) in surfactant design explore how modifications to these hydrophobic tails and the hydrophilic heads dictate a surfactant's performance, including its ability to lower surface tension and form micelles.

The design of surfactants allows for the tuning of their properties for specific applications by altering their chemical structure. stfc.ac.uksci-hub.se Key parameters that are influenced by these structural changes include the critical micelle concentration (CMC)—the concentration at which surfactant molecules begin to form aggregates called micelles—and the surface tension at the CMC (γcmc). researchgate.net Generally, the association of ionic surfactants in aqueous solutions is driven by hydrophobic interactions between the alkyl chains, which is balanced by hydration and electrostatic forces related to the headgroups. mdpi.com

Influence of the Hydrophobic Tail Structure

Chain Length: The length of the alkyl chain is a dominant factor. For a homologous series of surfactants, increasing the length of the hydrophobic tail generally leads to a lower (more efficient) CMC because the greater hydrophobicity promotes aggregation at lower concentrations. mdpi.comscirp.org This also typically results in a greater ability to reduce surface tension. However, excessively long chains can lead to decreased water solubility. mdpi.com

Branching and Unsaturation: The introduction of branches or double bonds into the alkyl chain significantly affects the packing of surfactant molecules at interfaces and within micelles. A study on glycolipid surfactants with different C10 acyl chains—decanoate (linear, saturated), 4-methyl-nonanoate (branched), and dec-9-enoate (B1236301) (unsaturated)—revealed distinct effects on their surfactant properties. The branched and unsaturated tails led to higher CMC values compared to the linear, saturated tail, indicating that the disruption in chain linearity hinders micelle formation. Consequently, surfactants with these modified tails were less efficient at reducing surface tension.

Interactive Table 1: Effect of Acyl Chain Modification on Surfactant Properties of Glycolipids

Acyl ChainStructureCritical Micelle Concentration (CMC) (mM)Equilibrium Interfacial Tension (γcmc) (mN/m)
DecanoateLinear, Saturated0.724.3
4-methyl-nonanoateBranched1.827.2
dec-9-enoateUnsaturated3.029.6

Data sourced from a study on glycolipid surfactants comparing different C10 acyl chains.

Hydroxylation: The addition of functional groups to the hydrophobic tail also modifies surfactant behavior. In a study of sugar esters, derivatives made from (R)-3-hydroxylated nonanoic and heptanoic acids (mPHN) were found to be more surface-active than their corresponding simple aliphatic nonanoate counterparts. nih.gov This suggests that the introduction of a hydroxyl group on the acyl chain can enhance the surfactant's performance, as detailed in the comparative data below. nih.gov

Interactive Table 2: Comparison of Critical Aggregation Concentration (CAC) for Sugar Esters

Surfactant TypeHydrophobic TailCritical Aggregation Concentration (CAC) (mmol L⁻¹)
C9-gluNonanoate1.14
mPHN-glu(R)-3-hydroxynonanoate-co-heptanoate0.45
C9-galNonanoate0.53
mPHN-gal(R)-3-hydroxynonanoate-co-heptanoate0.30
C9-lacNonanoate0.40
mPHN-lac(R)-3-hydroxynonanoate-co-heptanoate0.24

This table compares sugar esters with a simple nonanoate tail (C9) to those with a hydroxylated nonanoate/heptanoate (B1214049) mixture tail (mPHN) for three different sugar head groups: glucose (glu), galactose (gal), and lactose (lac). A lower CAC indicates higher surface activity. nih.gov

Influence of the Hydrophilic Head Group

Environmental Fate and Degradation Studies of Nonanoate Esters

Biodegradation Mechanisms in Environmental Compartments

The principal mechanism for the environmental breakdown of heptyl nonanoate (B1231133) and other fatty acid esters is biodegradation. This process is mediated by a diverse range of microorganisms that utilize the ester as a carbon source.

Fatty acid esters like heptyl nonanoate undergo a multi-step degradation process in both soil and aquatic environments. lyellcollection.org The initial and crucial step is the hydrolysis of the ester bond, a reaction that splits the molecule into its constituent alcohol (heptanol) and fatty acid (nonanoic acid). lyellcollection.orgnih.gov This de-esterification is catalyzed by esterase enzymes, particularly lipases, which are commonly produced by a wide array of microorganisms. lyellcollection.org

Once the free fatty acid (nonanoic acid) is liberated, it enters well-established metabolic pathways. The most common of these is β-oxidation, a process where the fatty acid chain is sequentially shortened by two-carbon units. lyellcollection.org This pathway is a fundamental part of fatty acid metabolism in many organisms. The methanol (B129727) released from the breakdown of fatty acid methyl esters (FAMEs) is also readily biodegraded under both aerobic and anaerobic conditions. lyellcollection.org

Research demonstrates that fatty acid esters are readily biodegradable in water, soil, and sediments. Studies on nonanoic acid specifically show a high rate of total organic carbon removal, with ratios reaching 99% when exposed to non-acclimated activated sludge, indicating that biodegradation is a significant environmental fate process. nih.govatamanchemicals.com The half-life for many fatty acid methyl esters in environmental compartments is typically short, often less than two to three days. In some cases, the half-life can be less than 24 hours. usda.govepa.gov The microorganisms responsible are widespread, and soil communities have been shown to be fully capable of degrading these esters and utilizing them as an energy source. europa.eu

The biotransformation of this compound is an enzyme-driven process. The key enzymes are esterases and lipases, which belong to the α/β-hydrolase family of enzymes. nih.gov These enzymes catalyze the hydrolysis of ester bonds, a reaction that is fundamental to the degradation of plastics, fats, and oils. nih.govfiveable.me The active site of these enzymes, typically featuring a catalytic serine residue, attacks the ester linkage, leading to the cleavage of the molecule. nih.govmdpi.com

This enzymatic process is highly efficient and occurs under mild environmental conditions. researchgate.net For instance, an extracellular depolymerase produced by the bacterium Pseudomonas alcaligenes has been shown to effectively hydrolyze medium-chain-length aliphatic esters. acs.org The primary hydrolysis products of a related compound, poly(3-hydroxynonanoate), were identified as the monomer units, demonstrating the enzyme's ability to break the polymer down to its basic building blocks. acs.org This enzymatic susceptibility underscores the non-persistent nature of nonanoate esters in the environment.

Microbial Degradation Pathways of Fatty Acids and Esters in Soil and Water

Environmental Impact Assessment Frameworks

Ecotoxicity assessment involves exposing representative model organisms from different trophic levels to the chemical and observing any adverse effects. Standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to ensure data quality and comparability. criver.com

For nonanoate esters and their constituent parts, ecotoxicity data indicates a relatively low level of concern. Pelargonic acid (nonanoic acid) and its esters are not considered significant oral or dermal toxicants in animal studies. nih.gov Risk assessments conducted by regulatory bodies like the U.S. Environmental Protection Agency (EPA) have reviewed data on ammonium (B1175870) nonanoate, considering it equivalent to other soap salts for risk assessment purposes. epa.gov These assessments suggest that while the substance can be toxic to aquatic invertebrates, it is generally considered only slightly toxic to fish and avian species. epa.govregulations.gov

Interactive Table: Ecotoxicity of Nonanoate Salts This table summarizes ecotoxicity data for nonanoate salts, which provide insight into the potential impact of this compound's degradation products.

Test OrganismEndpointResultToxicity ClassificationSource
Daphnia magna (Aquatic Invertebrate)48 hr EC500.57 mg/LHighly toxic epa.gov
Oncorhynchus mykiss (Rainbow Trout)96 hr LC50>11 mg/LSlightly toxic regulations.gov
Oryzias latipes (Japanese Rice Fish)96 hr LC5054 mg/LSlightly toxic epa.gov
Avian SpeciesAcute/Dietary-Slightly to practically non-toxic regulations.gov
Non-target Insects--Practically non-toxic regulations.gov

Note: Data presented is for nonanoate salts, used as a proxy for assessing the environmental risk of nonanoate esters.

Persistence studies measure the length of time a chemical remains in the environment, while mobility studies determine its potential to move between environmental compartments like soil, water, and air. hse.gov.uk As established, fatty acid esters like this compound exhibit low persistence due to rapid biodegradation. usda.gov

The mobility of this compound and its degradation product, nonanoic acid, is influenced by their physical and chemical properties. Fatty acid esters generally have low aqueous solubility and low volatility, which limits their movement in the environment. concawe.eu Nonanoic acid is expected to adsorb to suspended solids and sediment in aquatic systems. nih.govatamanchemicals.comusda.gov At typical environmental pH values, nonanoic acid exists predominantly in its ionized form (nonanoate), which is not expected to volatilize from water surfaces. nih.govusda.gov This suggests that mobility through leaching into groundwater is limited, and the compound is more likely to remain in soil and sediment, where it is available for microbial degradation.

Interactive Table: Properties Influencing Environmental Mobility This table includes key physical and chemical properties of nonanoic acid and a related ester, which help predict the environmental mobility of this compound.

CompoundPropertyValueImplication for MobilitySource
Nonanoic AcidWater Solubility284 mg/L at 30 °CLow to moderate mobility in water nih.gov
Nonanoic AcidLogP (Octanol-Water Partition Coefficient)3.5Tendency to adsorb to organic matter and sediment nih.gov
Nonanoic AcidpKa4.95Exists as an anion in most environmental waters, reducing volatility nih.govusda.gov
Methyl NonanoateLogP (Octanol-Water Partition Coefficient)4.32High potential for adsorption to soil and sediment nih.gov

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in Ester Design and Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the development of esters like heptyl nonanoate (B1231133). Machine learning (ML) models are increasingly employed to accelerate the discovery and optimization of synthesis processes, reducing the reliance on time-consuming and expensive empirical experimentation. cam.ac.ukmdpi.com These computational tools can analyze vast datasets to predict reaction outcomes, identify optimal conditions, and even design novel ester compounds with desired properties. acs.orgmdpi.com

Key applications of AI and ML in this field include:

Predictive Modeling: Algorithms such as Gaussian Process Regression (GPR), Artificial Neural Networks (ANN), and Random Forests are used to predict the yield of esterification reactions. cam.ac.ukarabjchem.org These models consider variables like temperature, catalyst concentration, and molar ratios to forecast outcomes with high accuracy. arabjchem.orgresearchgate.net

Process Optimization: By simulating complex, non-linear relationships between inputs and outputs, ML can identify the optimal parameters for maximizing ester production. arabjchem.org For instance, one study optimized papaya oil methyl ester production to a yield of 99.89% by fine-tuning reaction conditions using ML models. arabjchem.org

Retrosynthesis and Procedure Prediction: Advanced AI, including large language models (LLMs), can treat chemical reactions as text-to-text tasks. mdpi.com This allows for the prediction of entire synthesis procedures from a given set of reactants and products, effectively generating a step-by-step guide for chemists. mdpi.comengineering.org.cn

Novel Molecule Design: Generative models, such as Generative Adversarial Networks (GANs), can design new molecules with specific target properties, opening avenues for creating novel nonanoate esters for specialized applications. mdpi.com

Applications of Machine Learning in Ester Synthesis

Machine Learning ModelApplication in Ester SynthesisKey Findings/CapabilitiesSource
Gaussian Process Regression (GPR), MLP, KNNOptimization of biofuel (methyl ester) production.High predictive ability with R2-scores up to 0.994. Optimized yield to 99.89%. arabjchem.org
Neural Networks (NN), Decision Trees, Random ForestPrediction of catalytic hydrogenation of esters.Can predict reaction yields with reasonable error (RMSE of 11.76% on unseen data). cam.ac.uk
Large Language Models (e.g., FLAN-T5)Generation of natural language chemical procedures.Treats esterification as a text-to-text problem to predict optimal procedures. mdpi.com
XGBoostDesign and synthesis of novel photoinitiators (oxime esters).Achieved prediction accuracy >90%, assisting in the identification of optimal reaction parameters. researchgate.net

Advanced Characterization Techniques for Complex Nonanoate Derivatives

As nonanoate esters are incorporated into more complex systems like lubricants, cosmetics, and drug delivery vehicles, the need for advanced characterization techniques becomes paramount. cymitquimica.com While standard methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy remain fundamental for structural confirmation, emerging techniques provide deeper insights into the properties and behavior of complex nonanoate derivatives. mdpi.comnumberanalytics.com

Future research will increasingly rely on:

High-Resolution Mass Spectrometry (HRMS): Techniques like HRAM LC-MS (High-Resolution Accurate Mass Liquid Chromatography–Mass Spectrometry) are crucial for determining the precise molecular mass and elemental composition of newly synthesized compounds and their impurities. mdpi.comresearchgate.netscilit.com

Multi-dimensional Chromatography: Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers enhanced separation and identification of components in complex mixtures, which is vital for analyzing essential oils or fragrance blends containing nonanoate esters. up.ac.za

Dynamic Light Scattering (DLS): For applications involving emulsions or nanoparticles, DLS is used to measure particle size and distribution from the sub-nanometer to micron scale, which is critical for formulation stability and performance.

Rheology and Tensiometry: Characterizing the flow properties (viscosity, yield stress) and surface activity (interfacial tension) is essential for optimizing formulations in lubricants and cosmetics to control factors like stability, spreadability, and texture.

In Situ Characterization: The use of techniques like in situ Transmission Electron Microscopy (TEM) allows researchers to observe functionalization processes in real-time, providing a mechanistic understanding of how nonanoate derivatives interact and assemble on surfaces. numberanalytics.com

Advanced Characterization Techniques for Nonanoate Derivatives

TechniqueInformation ProvidedRelevance to Nonanoate DerivativesSource
HRAM LC-MSPrecise molecular weight and elemental composition.Structural elucidation and purity assessment of new esters. mdpi.comresearchgate.net
Dynamic Light Scattering (DLS)Particle size, size distribution, and charge (zeta potential).Characterizing nanoemulsions, nanoparticles, and micellar delivery systems in cosmetics or pharma.
RheometryViscosity, flow curves, yield stress, viscoelasticity.Optimizing texture, stability, and performance of lubricants, lotions, and coatings.
Optical TensiometrySurface/interfacial tension and interfacial rheology.Understanding surface activity to optimize foaming, cleaning, and emulsion stability.
In Situ TEM/XPSReal-time monitoring of surface modification and structural changes.Understanding the mechanisms of functionalization for advanced materials. numberanalytics.com

Development of Novel Biocatalysts for Enhanced Ester Production

The "green" synthesis of esters using enzymes represents a significant and growing area of research. Biocatalysis, particularly with lipases, offers a more sustainable alternative to traditional chemical synthesis by operating under milder conditions. scielo.br Future research is focused on creating novel and more robust biocatalysts to make the enzymatic production of esters like heptyl nonanoate more efficient and cost-effective for industrial applications. europa.eu

Emerging trends in this area include:

Immobilized Enzymes: The immobilization of lipases on solid supports is a key strategy to enhance their stability and allow for repeated use. Research is moving towards novel carrier materials that improve catalytic performance.

Advanced Support Materials: Scientists are developing innovative supports like hydrophobic dendritic mesoporous silica (B1680970) nanospheres (DMSN-C₈) and functionalized graphitic carbon nitride nanosheets (g-C₃N₄-Ns). acs.orgrsc.org These materials offer large surface areas and favorable microenvironments that can dramatically increase reaction rates and catalyst longevity. For example, Candida antarctica lipase (B570770) B (CALB) immobilized on DMSN-C₈ achieved a 98.5% conversion rate in just 30 minutes and was reusable for over 20 cycles. acs.org

Novel Biocatalysts for Ester Synthesis

Biocatalyst SystemEnzyme ExampleKey AdvantageSource
Lipase on mesoporous silica nanospheresCandida antarctica lipase B (CALB)Achieved 98.5% conversion in 30 minutes; high thermal stability and reusability (>20 cycles). acs.org
Lipase on graphitic carbon nitride nanosheetsCandida antarctica lipase B (CALB)Increased esterification conversion rate by 34% compared to free CALB. rsc.org
Lipase on macroporous carbon aerogelThermomyces lanuginosus lipaseDemonstrated activity an order of magnitude higher than silica-based supports for butyl heptanoate (B1214049) synthesis.
Whole-cell systemsVarious microbial lipasesBypasses enzyme isolation and purification, simplifying the overall production process.

Expansion of Nonanoate Esters into New Material Science Applications

While this compound is known for its use in flavors and fragrances, the broader family of nonanoate esters holds significant potential for advanced material science applications. parchem.comchemicalbook.com Research is focused on tailoring the molecular structure of these esters to achieve specific physical and chemical properties for new and improved products. acs.org

Promising areas of expansion include:

Bio-based Lubricants: Synthetic pelargonic acid esters are being extensively studied for the formulation of "green" lubricating oils. acs.orgresearchgate.net The properties of these bio-lubricants, such as viscosity, pour point, and oxidation stability, can be precisely controlled by selecting different alcohol starting materials (e.g., 2-ethylhexanol, neopentyl glycol, trimethylolpropane). acs.orgresearchgate.net Pelargonates generally show lower viscosities but higher oxidation stability compared to oleates, making them suitable for specific applications. researchgate.net

Liquid Crystals: Cholesteryl nonanoate is a well-known liquid crystal material used in applications requiring thermochromic (color-changing with temperature) and iridescent properties. wikipedia.org This makes it valuable for liquid crystal displays (LCDs) and specialty cosmetics like color-flow makeup. cymitquimica.comwikipedia.org

Plasticizers and Coatings: Nonanoate esters serve as effective plasticizers to enhance the flexibility of polymers like PVC and are also used in the preparation of lacquers and coatings. parchem.comatamankimya.commedchemexpress.com Isononyl isononanoate is a key example used as a plasticizer in polymers and as an emollient in personal care products. atamanchemicals.com

Material Science Applications of Nonanoate Esters

Nonanoate EsterApplication AreaFunction/PropertySource
Synthetic Pelargonic Acid Esters (e.g., with Trimethylolpropane)Bio-based LubricantsProvide high oxidation stability and tailored viscosity for green lubricating oils. acs.orgresearchgate.net
Cholesteryl nonanoateLiquid Crystals / CosmeticsForms cholesteric liquid crystals; provides thermochromic and iridescent effects. cymitquimica.comwikipedia.org
Isononyl isononanoatePolymers / CosmeticsActs as a plasticizer for flexibility in plastics and as an emollient for softening skin. atamanchemicals.com
Methyl nonanoateIndustrial ChemicalsUsed in the production of solvents, resins, and plasticizers. medchemexpress.com

Comprehensive Life Cycle Assessment of this compound Production and Use

As industries shift towards sustainability, the comprehensive Life Cycle Assessment (LCA) of chemicals like this compound is becoming critical. LCA provides a holistic view of a product's environmental impact from cradle-to-gate (raw material extraction to finished product) or cradle-to-grave (including use and disposal). mdpi.comacs.org

Future research in this domain will focus on:

Comparative Analysis: Conducting detailed LCAs to compare bio-based esters with their conventional fossil-based counterparts. lube-media.comdiva-portal.org These studies evaluate multiple impact categories, including global warming potential (carbon footprint), fossil energy consumption, water use, acidification, and ecotoxicity. acs.orgresearchgate.net

Identifying Environmental Hotspots: LCAs help pinpoint the stages of the production process with the highest environmental impact. For bio-based esters, this often relates to the agricultural phase (e.g., fertilizer use causing eutrophication) or the energy source used for processing. diva-portal.orgresearchgate.net

Addressing Data Gaps: A significant challenge for bio-based chemicals is accounting for factors like indirect land-use change (iLUC), which can create uncertainty in LCA results. diva-portal.org Future assessments will need more robust data and methodologies to provide a clearer picture.

Informing Sustainable Choices: The results of LCAs are not always simple. While a bio-based product might have a lower carbon footprint, it could score worse in other environmental categories. mdpi.comresearchgate.net For example, one study on a bio-based polymer found it reduced the carbon footprint by 9% but had a higher environmental impact in 14 of 19 other categories compared to the standard resin. mdpi.com These nuanced findings are essential for guiding sustainable product development and policy-making.

Key Impact Categories in the LCA of Bio-based vs. Fossil-based Esters

Impact CategoryTypical Finding/ConsiderationSource
Global Warming Potential (Carbon Footprint)Bio-based products often have a lower carbon footprint due to the uptake of atmospheric CO₂ by biomass. mdpi.comresearchgate.net
Cumulative Energy Demand (Fossil)Bio-based routes can significantly reduce dependence on fossil energy. acs.org
Eutrophication / AcidificationBio-based products can have higher impacts due to agricultural inputs (e.g., fertilizers, land use). researchgate.net
ToxicityResults can be uncertain due to data gaps for both agricultural and petroleum-based processes. diva-portal.org
Indirect Land-Use Change (iLUC)A major source of uncertainty for bio-based products, related to displacing food crops. diva-portal.org

Q & A

Q. What are the optimal synthetic routes for heptyl nonanoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of nonanoic acid with heptanol under acid catalysis (e.g., sulfuric acid). Key parameters include molar ratio (1:1.2 acid:alcohol), reflux temperature (110–120°C), and catalyst concentration (1–2% w/w). Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via fractional distillation. Contamination risks (e.g., diheptyl ether byproducts) necessitate GC-MS validation .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with characteristic peaks for ester carbonyl (~170 ppm in ¹³C NMR) and alkyl chain protons. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity (>98%), while Fourier-Transform Infrared Spectroscopy (FTIR) confirms ester functional groups (C=O stretch at ~1740 cm⁻¹). Calibrate instruments using certified reference standards (e.g., methyl nonanoate) .

Q. How does this compound stability vary under different storage conditions (e.g., temperature, pH)?

Stability studies should employ accelerated degradation protocols:

  • Thermal stability : Incubate at 40°C, 60°C, and 80°C for 4–8 weeks; analyze via HPLC for degradation products (e.g., free fatty acids).
  • pH stability : Test in buffered solutions (pH 3–9) with LC-MS monitoring. This compound hydrolyzes rapidly under alkaline conditions (pH >8) due to ester bond cleavage. Report degradation kinetics using Arrhenius models .

Advanced Research Questions

Q. What role does this compound play in microbial or plant lipid metabolism, and how can isotopic labeling elucidate its biosynthetic pathways?

Incorporate ¹³C-labeled acetate or nonanoate into microbial cultures (e.g., Saccharomyces cerevisiae) and track label integration via LC-MS/MS. Kinetic studies (sampling at 0–24 hours) reveal precursor utilization rates. Comparative analysis with shorter-chain esters (e.g., methyl nonanoate) can identify chain-length specificity in acyltransferases .

Q. How can computational models predict this compound’s physicochemical properties (e.g., logP, vapor pressure) for environmental fate studies?

Use quantum mechanical calculations (DFT) or molecular dynamics simulations to estimate partition coefficients (logP) and Henry’s law constants. Validate predictions with experimental data from OECD 117 (shake-flask method) and EPA guidelines. Discrepancies >10% require recalibration of solvation parameters .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy) across studies?

Conduct meta-analyses of published datasets, controlling for variables like microbial strain, inoculum size, and solvent carriers (e.g., DMSO vs. ethanol). Dose-response curves (EC₅₀ values) must be normalized to cell viability assays (MTT or resazurin). Statistical heterogeneity (I² >50%) indicates need for standardized protocols .

Q. What methodologies are appropriate for assessing this compound’s ecological impact in non-target organisms?

Follow EPA biopesticide assessment frameworks:

  • Acute toxicity : Test on Daphnia magna (OECD 202) and honeybees (Apis mellifera) at 10–100 ppm.
  • Biodegradation : Use OECD 301B (CO₂ evolution test) to evaluate half-life in soil. Compare results to structurally similar compounds (e.g., ammonium nonanoate) to infer environmental persistence .

Methodological Notes

  • Statistical Reporting : For all experiments, report exact p-values, confidence intervals (95%), and effect sizes (e.g., Cohen’s d). Use ANOVA with Tukey post-hoc tests for multi-group comparisons .
  • Data Reproducibility : Archive raw chromatograms, spectral data, and simulation inputs in repositories like Zenodo or Figshare. Provide DOI links in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptyl nonanoate
Reactant of Route 2
Reactant of Route 2
Heptyl nonanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.